代谢物回收率差异:Hydroxymetronidazole-d4 vs. 母体氘代内标
在人类血浆UPLC-MS/MS定量中,Hydroxymetronidazole的绝对回收率范围为78-86%,而甲硝唑母体药物的回收率范围为88-99%[1]。若使用Metronidazole-d4作为内标同时定量母体和代谢物,则内标对代谢物回收损失的校正不足,将导致代谢物浓度系统性低估。Hydroxymetronidazole-d4作为代谢物特异性内标,可准确补偿该约20%的回收率差异。
| Evidence Dimension | 绝对提取回收率(% recovery) |
|---|---|
| Target Compound Data | Hydroxymetronidazole 回收率: 78-86% |
| Comparator Or Baseline | Metronidazole 回收率: 88-99% |
| Quantified Difference | 回收率差异约12-20个百分点 |
| Conditions | 人类血浆样品,UPLC-MS/MS分析 |
Why This Matters
代谢物回收率显著低于母体药物,若使用母体氘代内标将导致代谢物浓度系统性低估,影响药代动力学参数计算的准确性。
- [1] Stancil SL, van Haandel L, Abdel-Rahman S, Pearce RE. Development of a UPLC-MS/MS method for quantitation of metronidazole and 2-hydroxy metronidazole in human plasma and its application to a pharmacokinetic study. J Chromatogr B. 2018;1092:272-278. View Source
